Ethyl imidazo[1,5-a]pyridine-8-carboxylate Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 697739-12-1
VCID: VC2724247
InChI: InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CC=CN2C1=CN=C2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

Ethyl imidazo[1,5-a]pyridine-8-carboxylate

CAS No.: 697739-12-1

Cat. No.: VC2724247

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl imidazo[1,5-a]pyridine-8-carboxylate - 697739-12-1

Specification

CAS No. 697739-12-1
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name ethyl imidazo[1,5-a]pyridine-8-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3
Standard InChI Key IZZCPMXJHNYFKD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CN2C1=CN=C2
Canonical SMILES CCOC(=O)C1=CC=CN2C1=CN=C2

Introduction

Ethyl imidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. It is characterized by a pyridine ring fused to an imidazole ring with an ethyl ester group attached at the 8-position, contributing to its chemical reactivity. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties .

Synthesis Methods

The synthesis of ethyl imidazo[1,5-a]pyridine-8-carboxylate involves several methodologies:

  • Formic-Acetic Anhydride Method: This method involves mixing acetic anhydride and formic acid at elevated temperatures, followed by the addition of ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride. The reaction mixture is then neutralized and purified through column chromatography, yielding the compound with a reported yield of 56% .

  • Magnesium Nitride-Catalyzed Synthesis: Although not specifically detailed for ethyl imidazo[1,5-a]pyridine-8-carboxylate, magnesium nitride can be used as a catalyst in ethanol-water mixtures for similar imidazo[1,5-a]pyridine derivatives, achieving high yields through one-pot reactions.

Applications and Research Findings

Ethyl imidazo[1,5-a]pyridine-8-carboxylate and its derivatives have been explored for various applications:

  • Medicinal Chemistry: These compounds are being studied for their potential in drug development, particularly in targeting neurological disorders due to their ability to interact with specific receptors in the brain .

  • Materials Science: The unique structural properties of these compounds make them suitable for developing materials with enhanced thermal stability and mechanical properties .

  • Luminescent Properties: Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, making them useful in optoelectronic applications .

Analytical Techniques

The identity and purity of ethyl imidazo[1,5-a]pyridine-8-carboxylate can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the molecular structure and confirming the presence of specific functional groups.

  • Infrared (IR) Spectroscopy: Helps in identifying functional groups based on their absorption patterns.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of the compound .

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